molecular formula C12H16N2O B13301951 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13301951
M. Wt: 204.27 g/mol
InChI Key: WJSCYSZPXPEKHI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an aminomethyl group at the 4-position, an ethyl group at the 6-position, and a tetrahydroquinolin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-ethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride can yield the desired compound. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s quinoline core can interact with various enzymes, potentially inhibiting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, but with a benzoic acid core.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: A compound with a similar aminomethyl group but a different core structure.

    4-Aminocoumarin derivatives: Compounds with an aminomethyl group and a coumarin core.

Uniqueness

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and core structure This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(aminomethyl)-6-ethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(15)14-11/h3-5,9H,2,6-7,13H2,1H3,(H,14,15)

InChI Key

WJSCYSZPXPEKHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)CC2CN

Origin of Product

United States

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